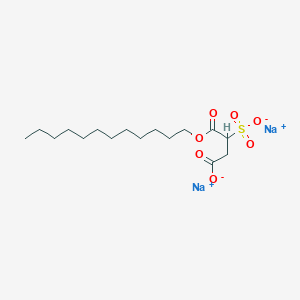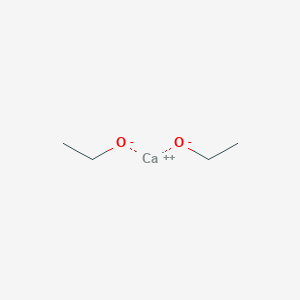
Tetramethyl1,2,3,4-cyclobutanetetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is an organic compound with the molecular formula C12H16O8. It is a tetramethyl ester derivative of 1,2,3,4-cyclobutanetetracarboxylic acid. This compound is known for its unique structural properties, which include a cyclobutane ring substituted with four carboxylate groups, each esterified with a methyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate can be synthesized through the reaction of maleic anhydride with hexamethylbenzene under ultraviolet irradiation. This reaction leads to the formation of a mixture, which upon further processing yields the desired tetramethyl ester .
Industrial Production Methods: The industrial production of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate typically involves large-scale synthesis using the same reaction principles as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases
Major Products:
Oxidation: 1,2,3,4-Cyclobutanetetracarboxylic acid.
Reduction: Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a model compound in structural biology studies.
Medicine: Explored for its potential therapeutic properties and as a building block in drug design.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The cyclobutane ring provides structural rigidity, making it a valuable scaffold in molecular design .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Cyclobutanetetracarboxylic acid: The parent compound without esterification.
Tetramethyl 1,2,3,4-butanetetracarboxylate: A similar compound with a butane ring instead of a cyclobutane ring
Uniqueness: Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its linear or branched counterparts. This structural feature makes it particularly useful in applications requiring rigidity and stability .
Eigenschaften
Molekularformel |
C12H12O8-4 |
|---|---|
Molekulargewicht |
284.22 g/mol |
IUPAC-Name |
1,2,3,4-tetramethylcyclobutane-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C12H16O8/c1-9(5(13)14)10(2,6(15)16)12(4,8(19)20)11(9,3)7(17)18/h1-4H3,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/p-4 |
InChI-Schlüssel |
NSZYKXMFFCRNJB-UHFFFAOYSA-J |
Kanonische SMILES |
CC1(C(C(C1(C)C(=O)[O-])(C)C(=O)[O-])(C)C(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


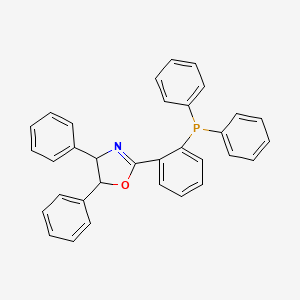
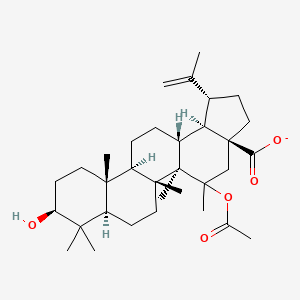
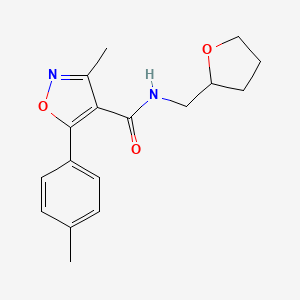
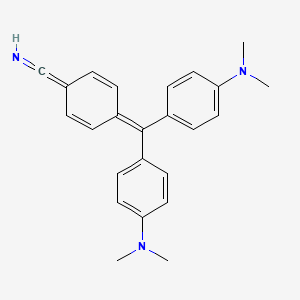
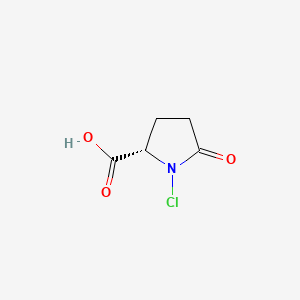
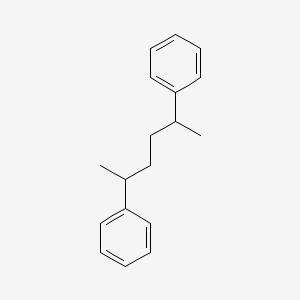
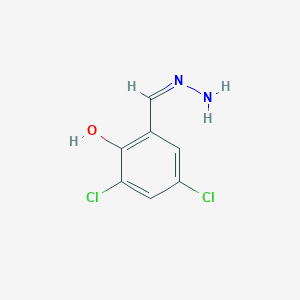

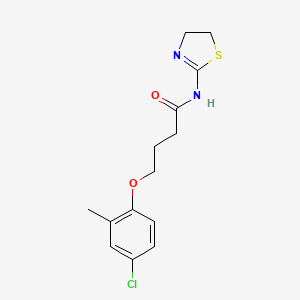
![3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13823866.png)
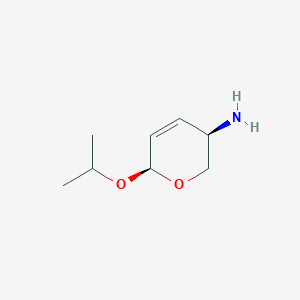
![5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B13823878.png)
